molecular formula C7H3BrClNS B12430419 3-Bromo-6-chlorothieno[3,2-c]pyridine

3-Bromo-6-chlorothieno[3,2-c]pyridine

Cat. No.: B12430419
M. Wt: 248.53 g/mol
InChI Key: SCWJTJLGTPJQTP-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both bromine and chlorine substituents on a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step processes. One common method includes the bromination and chlorination of a thieno[3,2-c]pyridine precursor. The process may involve:

    Bromination: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .

Scientific Research Applications

3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

3-bromo-6-chlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H

InChI Key

SCWJTJLGTPJQTP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CS2)Br

Origin of Product

United States

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